molecular formula C9H17N3 B2964533 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine CAS No. 956440-75-8

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine

Cat. No. B2964533
CAS RN: 956440-75-8
M. Wt: 167.256
InChI Key: SESCICPBCSPNEH-UHFFFAOYSA-N
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Description

“N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be quite diverse, depending on the functional groups attached to the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would be influenced by the functional groups attached to the pyrazole ring .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine”, focusing on unique applications:

Antileishmanial and Antimalarial Applications

This compound has been studied for its potential in treating leishmaniasis and malaria. A molecular simulation study justified its potent in vitro antipromastigote activity, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Anticancer Potential

Derivatives of this compound have shown significant in vitro cytotoxic efficiency, with some exhibiting greater capability compared to standard reference drugs . These findings suggest potential applications in cancer therapy.

Kinase Inhibition for Cancer Treatment

In vitro studies have demonstrated that certain derivatives can specifically inhibit RET signaling and are more effective than other multi-kinase inhibitors in inhibiting cell proliferation in cancer cell lines with RET mutations .

Industrial Applications

Compounds related to this chemical structure are used in various industrial applications, including dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .

Biological Activities

Derivatives of 1,3-diazole, which share a similar core structure with this compound, exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, and more .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing new analogs with potential applications in herbicides and other agricultural chemicals .

Drug Development

The structure and properties of this compound are valuable for drug development, providing insights into molecular interactions and aiding in the design of new therapeutic agents .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its potential applications in various fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-10-6-9-7-12(5-2)11-8(9)3/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCICPBCSPNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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